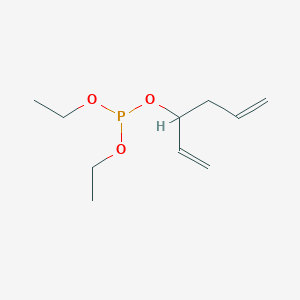
Diethyl hexa-1,5-dien-3-yl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl hexa-1,5-dien-3-yl phosphite is an organophosphorus compound with the chemical formula C10H19O3P. This compound contains a total of 33 atoms, including 19 hydrogen atoms, 10 carbon atoms, 3 oxygen atoms, and 1 phosphorus atom
Méthodes De Préparation
The synthesis of diethyl hexa-1,5-dien-3-yl phosphite typically involves the reaction of phosphorus trichloride with ethanol under controlled conditions. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] This reaction can be carried out in the presence of a base to yield the desired phosphite compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Diethyl hexa-1,5-dien-3-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphite to phosphine derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphonates, phosphines, and substituted phosphites .
Applications De Recherche Scientifique
Diethyl hexa-1,5-dien-3-yl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl hexa-1,5-dien-3-yl phosphite involves its interaction with molecular targets through its phosphorus atom. The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile. This allows it to form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects .
Comparaison Avec Des Composés Similaires
Diethyl hexa-1,5-dien-3-yl phosphite can be compared with other similar compounds such as diethyl phosphite and triethyl phosphite. While all these compounds contain phosphorus, this compound is unique due to its hexa-1,5-dien-3-yl group, which imparts distinct chemical properties and reactivity. Similar compounds include:
Diethyl phosphite: (C2H5O)2P(O)H
Triethyl phosphite: (C2H5O)3P
These compounds differ in their structure and reactivity, with this compound offering unique advantages in specific applications .
Propriétés
Numéro CAS |
61080-98-6 |
|---|---|
Formule moléculaire |
C10H19O3P |
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
diethyl hexa-1,5-dien-3-yl phosphite |
InChI |
InChI=1S/C10H19O3P/c1-5-9-10(6-2)13-14(11-7-3)12-8-4/h5-6,10H,1-2,7-9H2,3-4H3 |
Clé InChI |
LJVCJWXZKXIYQB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(OCC)OC(CC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)


![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
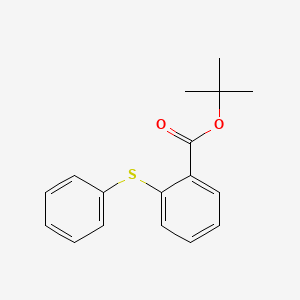

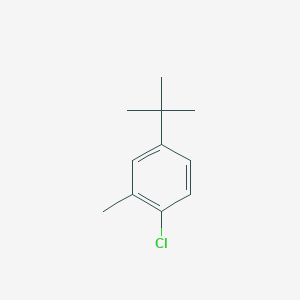
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
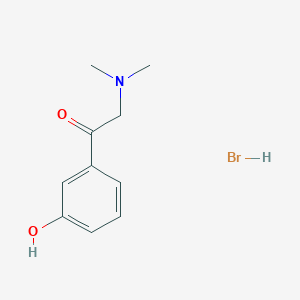
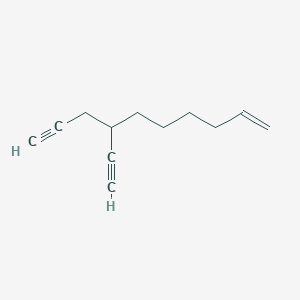

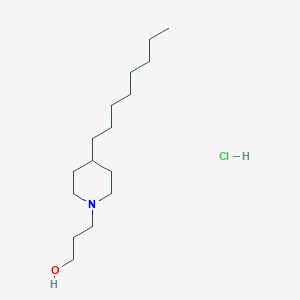
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
